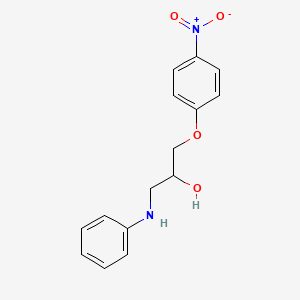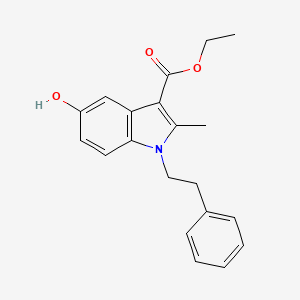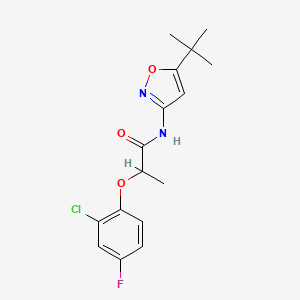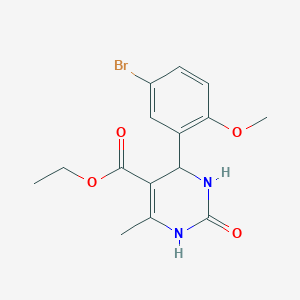![molecular formula C16H13Cl4NOS B5025450 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide, also known as DCDT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including its use as a biochemical tool for studying protein-protein interactions and its potential use as a therapeutic agent for various diseases.
科学的研究の応用
2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential use as a biochemical tool for studying protein-protein interactions. It has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction can be used to study the role of Grb2 in various cellular processes, such as cell growth and differentiation.
In addition to its use as a biochemical tool, this compound has also shown potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to selectively bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction disrupts the normal function of Grb2 and can lead to downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its high purity and availability. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound.
将来の方向性
There are many potential future directions for research involving 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One area of research could be the development of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another area of research could be the use of this compound as a biochemical tool for studying protein-protein interactions in various cellular processes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential effects on cellular processes. Overall, this compound has shown promising results in various applications, and further research could lead to its potential use in various scientific and medical fields.
合成法
The synthesis of 2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide to form the final product, this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
特性
IUPAC Name |
2,4-dichloro-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NOS/c17-11-2-3-12(14(19)8-11)16(22)21-5-6-23-9-10-1-4-13(18)15(20)7-10/h1-4,7-8H,5-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLDMTZKRFZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)


![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)

![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)


![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)


